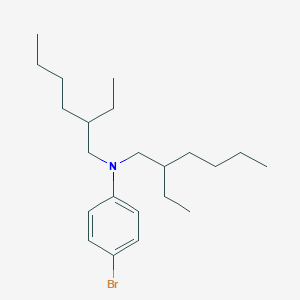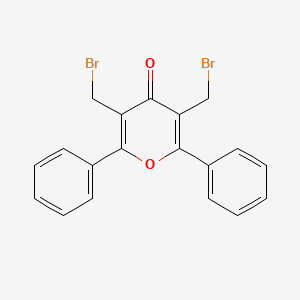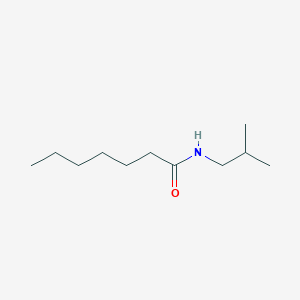![molecular formula C5H4N4OS4 B15161790 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 142521-63-9](/img/structure/B15161790.png)
5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole: is a heterocyclic compound featuring a thiadiazole ring structure. Thiadiazoles are a sub-family of azole compounds, characterized by a five-membered ring containing one sulfur and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of thiadiazole derivatives with sulfinyl and sulfanyl groups. One common method includes the reaction of isothiocyanates with amidines, which leads to the formation of the thiadiazole ring through oxidative S–N bond formation . Another method involves the use of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine .
Industrial Production Methods: Industrial production of thiadiazole derivatives often employs large-scale reactions in reactors with controlled conditions. For example, the reaction of double thiourea with a catalyst and solvent under reflux conditions at 105°C, followed by cooling, filtration, and drying, yields the desired thiadiazole compound .
Chemical Reactions Analysis
Types of Reactions: 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Thiadiazole derivatives have shown promise in medicinal chemistry due to their biological activities. They exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, thiadiazole compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their stability and reactivity make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound’s mesoionic nature allows it to cross cellular membranes and bind to enzymes or receptors, modulating their activity. For example, thiadiazole derivatives can inhibit enzymes like carbonic anhydrase, leading to therapeutic effects such as diuresis or anticancer activity .
Comparison with Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: While all these compounds share the thiadiazole ring structure, 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of sulfinyl and sulfanyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
142521-63-9 |
|---|---|
Molecular Formula |
C5H4N4OS4 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-(1,2,4-thiadiazol-5-ylsulfinylmethylsulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H4N4OS4/c10-14(5-7-2-9-13-5)3-11-4-6-1-8-12-4/h1-2H,3H2 |
InChI Key |
QUDWMVPMOIJDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)SCS(=O)C2=NC=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)

![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
